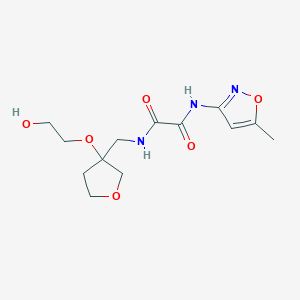

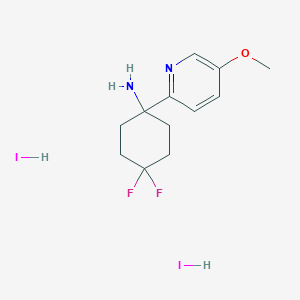

![molecular formula C25H30N4O3S B2506858 N-(3,5-dimethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1185105-12-7](/img/structure/B2506858.png)

N-(3,5-dimethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of acetamide derivatives typically involves acylation reactions, as seen in the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, where 2-aminothiophene-3-carbonitrile was reacted with activated 2-(thiophen-2-yl)acetic acid . Similarly, N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide was synthesized through a series of reactions including reduction, acetylation, ethylation, and condensation . These methods could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using spectroscopic techniques such as FT-IR, 1H and 13C NMR, and single crystal X-ray crystallography . These techniques can provide detailed information about the molecular geometry, functional groups, and intermolecular interactions. For instance, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined to exhibit intermolecular hydrogen bonds .

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions depending on their functional groups. The presence of reactive sites such as amine, amide, and thioether groups in the compound "N-(3,5-dimethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide" suggests that it could undergo reactions such as nucleophilic substitution, addition, or redox processes. The reactivity of such compounds can be analyzed using computational methods like density functional theory (DFT) and Fukui function analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of substituents like dimethoxy and triazaspiro groups can affect the compound's polarity and hydrogen bonding capability, which in turn can alter its physical properties. The biological activities, such as antioxidant and antimicrobial properties, are also important aspects of the chemical properties analysis, as demonstrated by the moderate antioxidant activity and significant antimicrobial properties of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide .

Applications De Recherche Scientifique

High-affinity Ligands for ORL1 Receptor

One study focused on the synthesis and characterization of high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor, showcasing a series of optimized compounds exhibiting moderate to good selectivity versus opioid receptors. These compounds behave as full agonists in biochemical assays, demonstrating potential applications in the development of new therapeutic agents targeting the ORL1 receptor for pain management and neurological disorders (Röver et al., 2000).

Antiviral Activity of Spirothiazolidinone Compounds

Another study introduced a series of spirothiazolidinone derivatives designed, synthesized, and evaluated for their antiviral activity. Notably, specific compounds within this series demonstrated strong activity against influenza A/H3N2 virus and human coronavirus 229E, highlighting the versatility of the spirothiazolidinone scaffold in generating new classes of antiviral molecules (Apaydın et al., 2020).

Antitumor Activity of Benzothiazole Derivatives

Research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems revealed considerable anticancer activity against specific cancer cell lines. This study underscores the potential of these compounds in cancer therapy, providing a foundation for further investigation into their mechanistic roles in antitumor activity (Yurttaş et al., 2015).

Cholinesterase Inhibition for Neurodegenerative Disorders

A novel investigation synthesized N-aryl derivatives of 1,2,4-triazole compounds and evaluated their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds showed moderate to good activities, suggesting their utility in exploring treatments for neurodegenerative diseases like Alzheimer's (Riaz et al., 2020).

Anxiolytic-like Properties of Orphanin FQ Receptor Agonists

Further research developed selective agonists for the orphanin FQ (OFQ) receptor, demonstrating anxiolytic-like effects in vivo. This study indicates the therapeutic potential of targeting the OFQ receptor in treating anxiety-related disorders (Wichmann et al., 2000).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2-[(8-ethyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O3S/c1-4-29-12-10-25(11-13-29)27-23(18-8-6-5-7-9-18)24(28-25)33-17-22(30)26-19-14-20(31-2)16-21(15-19)32-3/h5-9,14-16H,4,10-13,17H2,1-3H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZPMLXEGROVME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC(=C3)OC)OC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

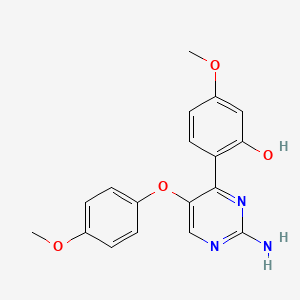

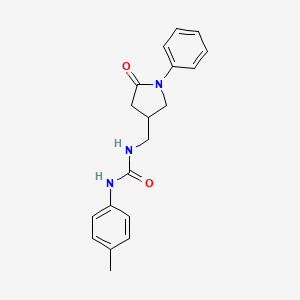

![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-phenethylbenzenecarboxamide](/img/structure/B2506776.png)

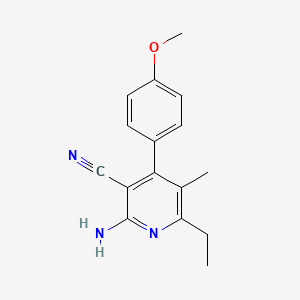

![(E)-N-[(2-chloropyridin-3-yl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B2506778.png)

![(2Z)-6-bromo-2-[(3-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2506780.png)

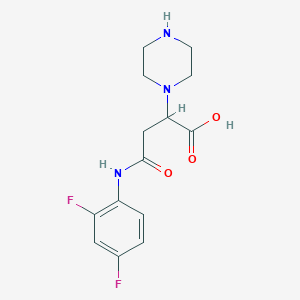

![N'-(2-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2506782.png)

![3-[(E)-2-(5-methylfuran-2-yl)ethenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2506783.png)

![N-(4-acetamidophenyl)-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2506784.png)

![6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane](/img/structure/B2506793.png)

![methyl 3-(N-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-N-methylsulfamoyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2506798.png)